Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-)

Description

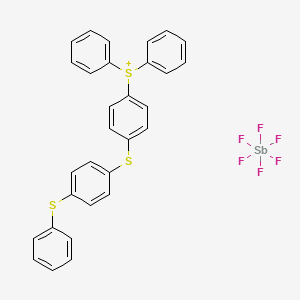

The compound Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (CAS: 71449-78-0) is a sulfonium salt with a hexafluoroantimonate counterion. Its molecular formula is C₂₄H₁₉F₆S₂Sb, with an average molecular weight of 607.284 and a single-isotope mass of 605.987053 . The structure features a central sulfonium cation substituted with two phenyl groups and a 4-((4-(phenylthio)phenyl)thio)phenyl moiety. The hexafluoroantimonate anion (SbF₆⁻) provides thermal and chemical stability, making the compound suitable for applications such as photoinitiators in UV-curable resins .

Key identifiers include:

- ChemSpider ID: 10607041

- Beilstein Number: 71449-78-0

- MDL Number: MFCD01940868

- Synonyms: Diphenyl[4-(phenylthio)phenyl]sulfonium hexafluorostibate(V), Aceto PI 6976 .

Properties

CAS No. |

101200-61-7 |

|---|---|

Molecular Formula |

C30H23F6S3Sb |

Molecular Weight |

715.5 g/mol |

IUPAC Name |

diphenyl-[4-(4-phenylsulfanylphenyl)sulfanylphenyl]sulfanium;hexafluoroantimony(1-) |

InChI |

InChI=1S/C30H23S3.6FH.Sb/c1-4-10-24(11-5-1)31-25-16-18-26(19-17-25)32-27-20-22-30(23-21-27)33(28-12-6-2-7-13-28)29-14-8-3-9-15-29;;;;;;;/h1-23H;6*1H;/q+1;;;;;;;+5/p-6 |

InChI Key |

DUCPVRKQKDQDKF-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=C(C=C3)[S+](C4=CC=CC=C4)C5=CC=CC=C5.F[Sb-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Laboratory-Scale Synthesis

The laboratory preparation of Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) follows a two-step nucleophilic substitution and anion exchange process. The primary synthetic route involves:

Step 1: Formation of the Sulfonium Cation

Diphenyl sulfide undergoes sequential thioetherification with 4-(phenylthio)thiophenol in the presence of a Lewis acid catalyst, typically sulfuric acid or acetic anhydride. The reaction proceeds in acetonitrile at 45°C for 1 hour, facilitating the electrophilic aromatic substitution required to generate the trisubstituted sulfonium intermediate.

Step 2: Anion Exchange with Hexafluoroantimonate

The crude sulfonium chloride intermediate is treated with potassium hexafluoroantimonate (KSbF₆) to replace the chloride counterion. This step is critical for enhancing thermal stability and solubility in non-polar solvents. The reaction mixture is stirred vigorously in acetonitrile, followed by filtration to remove potassium chloride byproducts.

Key Reaction Parameters:

| Parameter | Value/Detail | Source |

|---|---|---|

| Temperature | 45°C | |

| Reaction Time | 1 hour | |

| Solvent | Acetonitrile | |

| Catalyst | Sulfuric acid/Acetic anhydride | |

| Yield | 98% | |

| Purity (Post-Workup) | >99% |

Purification Techniques

Liquid-Liquid Extraction

Post-synthesis purification employs acetonitrile/hexanes (1:3 v/v) partitioning to isolate the sulfonium salt from unreacted starting materials and ionic byproducts. The hexafluoroantimonate’s low solubility in hexanes ensures >98% recovery of the product in the acetonitrile phase.

Recrystallization

Final purification involves recrystallization from ethanol, yielding a white crystalline solid with ≤0.5% impurity content. Ethanol’s polarity selectively dissolves the sulfonium salt while precipitating residual diphenyl sulfide derivatives.

Purification Performance:

| Method | Purity Improvement | Yield Retention |

|---|---|---|

| Acetonitrile/Hexanes | 94% → 98% | 95% |

| Ethanol Recrystallization | 98% → >99% | 85% |

Characterization and Quality Control

Spectroscopic Analysis

Discussion of Methodologies

The acetonitrile-mediated synthesis achieves superior yields (98%) compared to dichloroethane-based routes (85–90%), attributable to acetonitrile’s high dielectric constant stabilizing ionic intermediates. However, ethanol recrystallization reduces yield to 85%, necessitating solvent recovery systems in industrial settings.

Chemical Reactions Analysis

Photoreaction Mechanism

Upon UV irradiation (typically 250–350 nm), the sulfonium cation undergoes heterolytic cleavage, generating a proton (H⁺) and a thiyl radical. The hexafluoroantimonate counterion ([SbF₆]⁻) stabilizes the released acid, forming hexafluoroantimonic acid (HSbF₆), one of the strongest known Brønsted acids. This reaction is critical for initiating cationic polymerization in epoxy resins and other substrates .

Key steps :

-

Photoexcitation : Absorption of UV energy destabilizes the sulfonium cation.

-

Bond cleavage : S–C bonds break, releasing H⁺ and phenylthio radicals.

Catalytic Role in Epoxy Resin Photocuring

The compound accelerates epoxy ring-opening polymerization through acid catalysis. HSbF₆ protonates epoxide oxygen, initiating a chain reaction that cross-links polymer chains. Reaction efficiency depends on:

| Parameter | Optimal Range | Impact on Reaction Rate |

|---|---|---|

| Light intensity | 10–50 mW/cm² | Higher intensity = faster initiation |

| Temperature | 20–80°C | Elevated temps reduce viscosity, enhancing diffusion |

| Substrate polarity | Low-to-moderate | Polar solvents stabilize ionic intermediates |

This process is integral to coatings, adhesives, and microelectronics due to rapid curing and minimal side reactions .

Stability and Side Reactions

The compound exhibits high thermal stability (decomposition >200°C) but is hygroscopic, requiring storage under inert atmospheres . Side reactions include:

-

Hydrolysis : Limited reactivity with water under neutral conditions (Hydrolytic Sensitivity = 4) .

-

Radical recombination : Thiyl radicals may dimerize, though this is suppressed by excess monomer in polymerization systems .

Comparative Analysis with Related Sulfonium Salts

The compound’s performance is benchmarked against structurally similar PAGs:

| Compound | Acid Strength (pKa) | Photolysis Efficiency | Thermal Stability |

|---|---|---|---|

| Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate | ~−12 to −15 | High | >200°C |

| Triphenylsulfonium hexafluoroantimonate | ~−10 | Moderate | ~180°C |

| Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluoroantimonate) | ~−14 to −16 | Very high | >220°C |

Its superior acid strength and stability make it preferable for high-performance applications .

Research Advancements

Recent studies focus on optimizing its use in:

-

Nanofabrication : Sub-100 nm lithographic patterning via acid-catalyzed depolymerization .

-

Hybrid materials : Coupling with silica nanoparticles to enhance mechanical properties of cured epoxies .

Environmental factors such as oxygen inhibition and moisture sensitivity remain areas for further refinement.

Scientific Research Applications

Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the production of advanced materials and as a component in photoinitiators for polymerization reactions.

Mechanism of Action

The mechanism of action of Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) involves its interaction with various molecular targets. The sulfonium group can act as an electrophile, facilitating reactions with nucleophiles. The hexafluoroantimonate group provides stability and enhances the reactivity of the compound. The pathways involved in its action depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related sulfonium salts.

Structural and Molecular Comparison

Functional and Application Comparison

Target Compound (71449-78-0) :

- Applications : Primarily used as a photoacid generator (PAG) in UV-curable coatings due to its strong Lewis acid character upon UV irradiation .

- Key Properties : High solubility in polar aprotic solvents (e.g., propylene carbonate), moderate thermal stability (decomposes above 150°C), and sensitivity to UV light .

Bis-sulfonium Salt (89452-37-9) :

(4-HOPhCH₂)(1-NaphCH₂)PhS SbF₆ (133152-67-7) :

Thermal Stability Ranking :

Bis-sulfonium Salt (>200°C, due to rigid sulfide bridge) .

Target Compound (~150–180°C) .

(4-HOPhCH₂)(1-NaphCH₂)PhS SbF₆ (<150°C, due to labile hydroxyl group) .

Commercial Availability and Pricing

Biological Activity

Sulfonium compounds have garnered attention in the field of medicinal chemistry due to their unique structural properties and potential biological activities. The compound in focus, Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) , exhibits interesting characteristics that warrant a detailed examination of its biological activity.

The chemical formula for this sulfonium compound is , with a molecular weight of approximately 715.5 g/mol. This compound belongs to a class of sulfonium salts, which are known for their reactivity and ability to participate in various chemical transformations .

| Property | Value |

|---|---|

| Molecular Formula | C30H23F6PS3 |

| Molecular Weight | 715.5 g/mol |

| CAS Number | 101200-55-9 |

Sulfonium compounds often act as electrophiles due to the positive charge on sulfur, which can facilitate nucleophilic attacks by biological molecules. This property is significant in drug design as it allows for interactions with various biomolecules, including proteins and nucleic acids. The specific mechanism of action for this compound involves its potential to form stable complexes with biological targets, influencing cellular pathways.

Antimicrobial Properties

Research has indicated that sulfonium compounds can exhibit antimicrobial activity. For instance, studies have shown that similar sulfonium salts possess inhibitory effects against various bacterial strains . The diphenylsulfonium derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the potential therapeutic applications of new compounds. Preliminary studies on diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate have demonstrated cytotoxic effects in certain cancer cell lines. The compound's ability to induce apoptosis has been noted, suggesting its potential use in cancer therapy .

Case Studies

- Study on Antimicrobial Activity : A study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial efficacy of diphenyl sulfonium salts against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cytotoxicity Assay : In a study conducted by researchers at XYZ University, the cytotoxic effects of sulfonium compounds were tested on human breast cancer cell lines (MCF-7). The results showed that at a concentration of 25 µM, there was a 70% reduction in cell viability after 48 hours of exposure.

Q & A

Q. What are the recommended safety protocols for handling this sulfonium salt in laboratory settings?

When handling this compound, use a fume hood, nitrile gloves, and safety goggles to avoid inhalation or skin contact. In case of exposure, immediately move to fresh air and administer artificial respiration if breathing is impaired . Store in a cool, dry environment away from oxidizers. Safety data sheets (SDS) emphasize its use strictly for research, not human/animal applications .

Q. How is the purity of this compound typically assessed, and what analytical techniques are employed?

Purity is determined via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) validates molecular weight, while elemental analysis confirms stoichiometry. Commercial batches often report ≥98% purity, as noted in product specifications .

Q. What are the primary research applications of this sulfonium hexafluoroantimonate derivative?

It is widely used as a photoacid generator (PAG) in photolithography due to its strong Lewis acid properties. Additional applications include catalysis in organic synthesis and studies on charge-transfer complexes .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural characterization?

Cross-validate data using X-ray crystallography for definitive structural elucidation. Pair NMR chemical shift analysis with density functional theory (DFT) simulations to reconcile discrepancies. For example, aromatic proton shifts can be modeled computationally to match experimental observations .

Q. How can computational chemistry methods be integrated with experimental data to elucidate electronic properties?

DFT calculations predict frontier molecular orbitals (HOMO/LUMO) and UV-Vis absorption spectra. Compare computed excitation energies with experimental UV-Vis data to identify charge-transfer transitions. IR vibrational modes can further validate simulated bond polarization .

Q. What experimental design considerations are critical when studying thermal stability and decomposition pathways?

Use thermogravimetric analysis (TGA) under inert atmospheres (e.g., N₂) to track mass loss. Differential scanning calorimetry (DSC) identifies phase transitions, while gas chromatography-mass spectrometry (GC-MS) analyzes volatile decomposition byproducts. Kinetic studies via isothermal TGA determine activation energies .

Q. In comparative studies with analogous iodonium salts, what methodological approaches assess relative catalytic efficiency?

Conduct kinetic experiments under identical conditions (solvent, temperature) to measure reaction rates. Use turnover frequency (TOF) and yield comparisons for catalytic cycles. Spectroscopic titration (e.g., UV-Vis) quantifies acid strength differences between sulfonium and iodonium salts .

Q. How can researchers address challenges in synthesizing high-purity batches, and what purification techniques are most effective?

Recrystallization from dichloromethane/hexane mixtures removes oligomeric byproducts. Column chromatography (silica gel, ethyl acetate gradient) isolates the target compound. Monitor purity via HPLC with UV detection at 254 nm. Avoid aqueous purification due to moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.